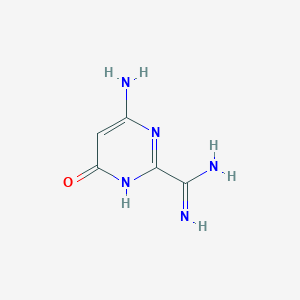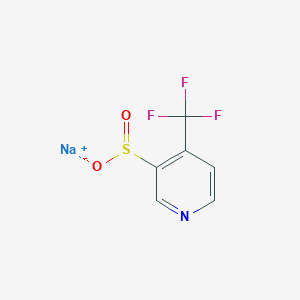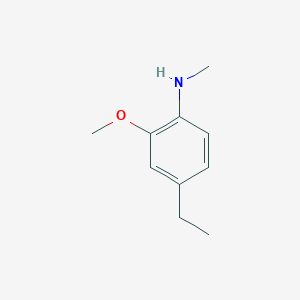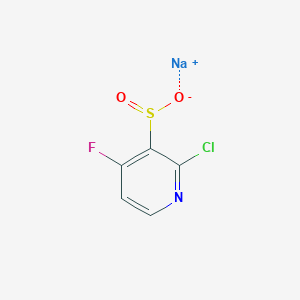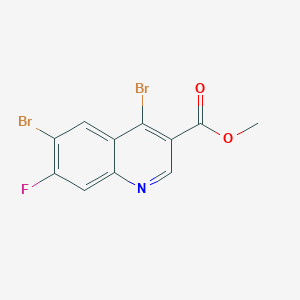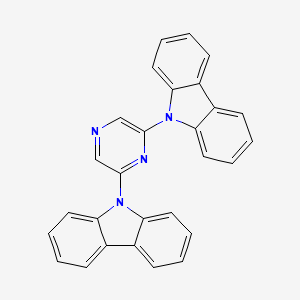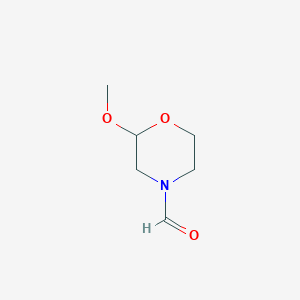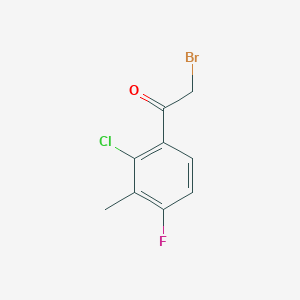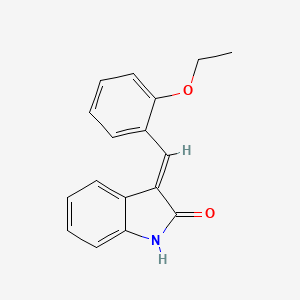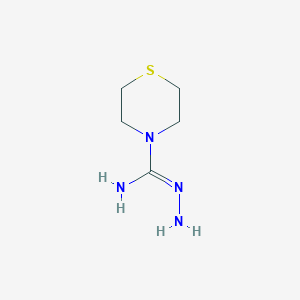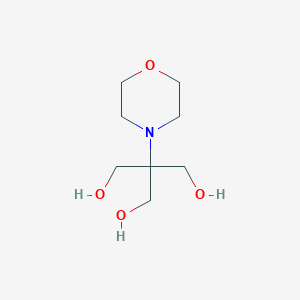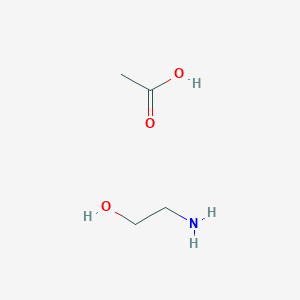![molecular formula C9H12N4 B13113744 4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane CAS No. 675591-28-3](/img/structure/B13113744.png)
4-Pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyrazin-2-yl)-1,4-diazabicyclo[311]heptane is a bicyclic compound that features a pyrazine ring fused to a diazabicycloheptane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the photochemical decomposition of CHF2-substituted pyrazolines has been reported as a practical synthesis route for similar bicyclic compounds . This method offers the advantages of simple operation and mild conditions, yielding the desired products in moderate to excellent yields.
Industrial Production Methods
While specific industrial production methods for 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and as a potential lead compound in drug discovery.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence biochemical processes by altering the function of its molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane include other bicyclic structures such as bicyclo[3.3.1]nonanes and various piperazine derivatives . These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Uniqueness
What sets 4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.1.1]heptane apart is its unique combination of a pyrazine ring and a diazabicycloheptane structure. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
675591-28-3 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
4-pyrazin-2-yl-1,4-diazabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C9H12N4/c1-2-11-9(5-10-1)13-4-3-12-6-8(13)7-12/h1-2,5,8H,3-4,6-7H2 |
InChI-Schlüssel |
VGVUVMOYUHUBSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2CN1C2)C3=NC=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


